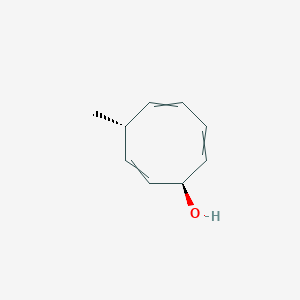
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol is a chiral organic compound with a unique bicyclic structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure features a cyclooctane ring with three conjugated double bonds and a hydroxyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol typically involves the use of enantioselective intermolecular [2+2] photocycloaddition reactions. This method employs cyclic α, β-unsaturated enones, such as 2-cyclohexenone, with olefins under the influence of a chiral oxazaborolidine-AlBr3 Lewis acid complex . The reaction conditions are crucial for achieving high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale photocycloaddition reactions using optimized catalysts and reaction conditions. The scalability of this process depends on the availability of starting materials and the efficiency of the catalytic system.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated cyclooctane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclooctane derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol involves its interaction with various molecular targets. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl: This compound shares a similar bicyclic structure but with different substituents.
(R,R)-1,2-diphenylethylenediamine-derived thioureas: These compounds have similar chiral centers and are used in enantioselective reactions.
Uniqueness
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
830329-98-1 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol |
InChI |
InChI=1S/C9H12O/c1-8-4-2-3-5-9(10)7-6-8/h2-10H,1H3/t8-,9-/m1/s1 |
InChI Key |
DTUKCDHLLYFKCB-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1C=CC=C[C@H](C=C1)O |
Canonical SMILES |
CC1C=CC=CC(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


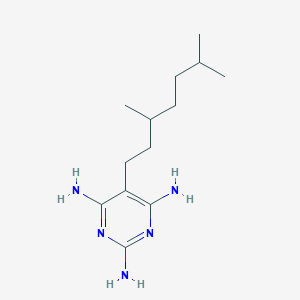

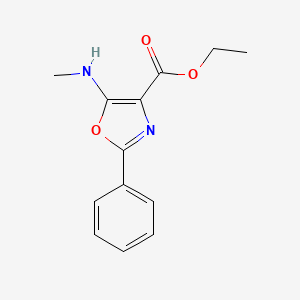

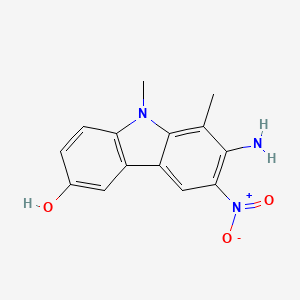
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
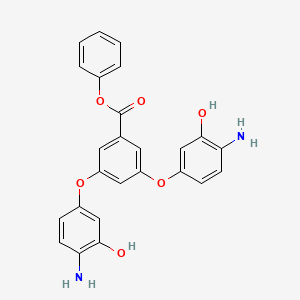
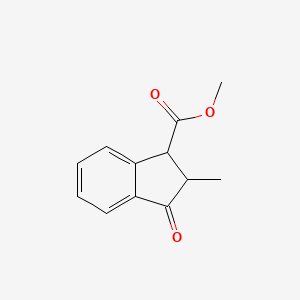
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)
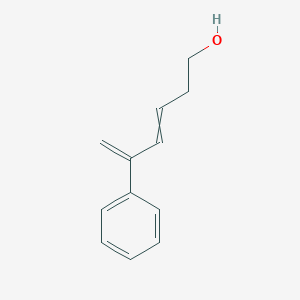
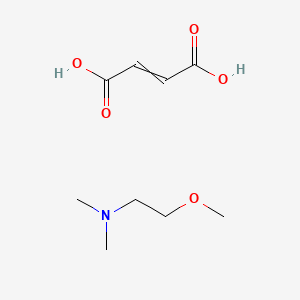
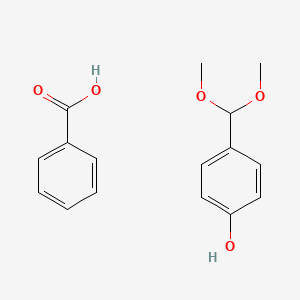
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)

